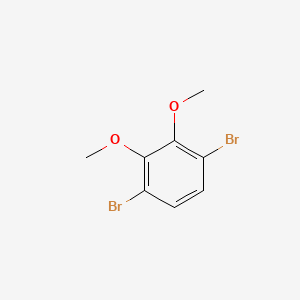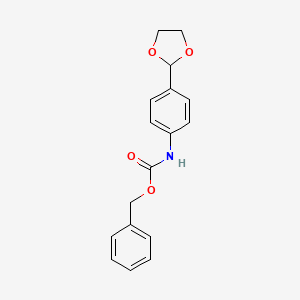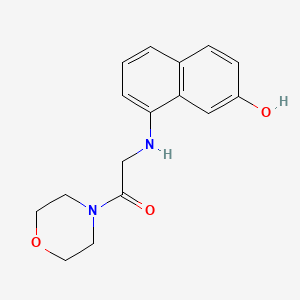
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is particularly interesting due to its unique structure, which includes a trifluoromethyl group, a chloro substituent, and an ethylpiperazinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The ethylpiperazinyl group can be modified through substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyrimidine derivative.
Scientific Research Applications
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the ethylpiperazinyl moiety contributes to its overall pharmacokinetic properties. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)pyrimidine: Lacks the ethylpiperazinyl group.
6-(4-Ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine: Lacks the chloro substituent.
4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine: Has a methyl group instead of an ethyl group on the piperazine ring.
Uniqueness
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the ethylpiperazinyl group provides additional binding interactions with biological targets.
Properties
Molecular Formula |
C11H14ClF3N4 |
|---|---|
Molecular Weight |
294.70 g/mol |
IUPAC Name |
4-chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H14ClF3N4/c1-2-18-3-5-19(6-4-18)9-7-8(12)16-10(17-9)11(13,14)15/h7H,2-6H2,1H3 |
InChI Key |
YEHNARLGRPSUFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B11837804.png)
![2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde](/img/structure/B11837805.png)


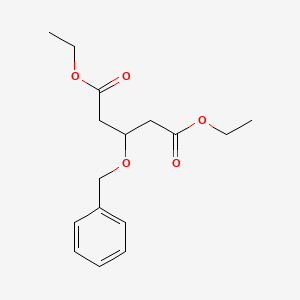

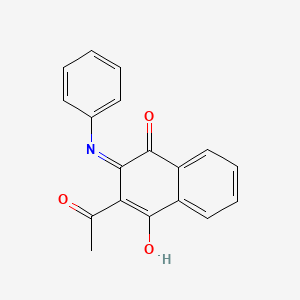

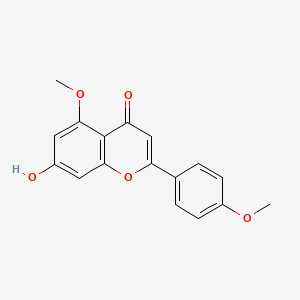
![6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11837848.png)
![8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol](/img/structure/B11837849.png)
